molecular formula C2H6N4O2 B15252240 N-Methyl-N-nitroguanidine CAS No. 62409-38-5

N-Methyl-N-nitroguanidine

Cat. No.: B15252240
CAS No.: 62409-38-5
M. Wt: 118.10 g/mol
InChI Key: BJRRHBMKDXBQBE-UHFFFAOYSA-N
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Description

N-Methyl-N-nitroguanidine (CAS: 4245-76-5) is a recognized metabolite of certain pesticides, such as clothianidin, formed in soil and animals . With a molecular formula of C₂H₆N₄O₂ and a molecular weight of 118.10 g/mol, it serves as a critical compound for researchers studying the environmental fate and degradation pathways of neonicotinoid insecticides . In soil, this compound exhibits moderate persistence, with aerobic laboratory studies indicating a DT₅₀ (dissipation time for 50% of the substance) of 86.4 days and a DT₉₀ of 287 days, classifying it as persistent . Its mobility in soil is characterized as high, with a Koc value of 20.5 mL g⁻¹, suggesting a significant potential for leaching into groundwater . Researchers utilize this compound in environmental monitoring, analytical method development, and metabolic studies. This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans. All information provided is for research reference only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O2/c1-5(2(3)4)6(7)8/h1H3,(H3,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRRHBMKDXBQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627902
Record name N-Methyl-N-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-38-5
Record name N-Methyl-N-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of N Methyl N Nitroguanidine

The synthesis of N-Methyl-N'-nitroguanidine (MNNG) is a subject of significant interest due to its role as an intermediate in the preparation of various biologically active compounds. google.com Several synthetic routes have been developed, each with distinct advantages and challenges.

A notable process involves the direct reaction of nitroguanidine (B56551) with an aqueous methylamine (B109427) solution at temperatures ranging from 0°C to 40°C. google.com This method is recognized for its simplicity, high yields, and exceptional purity of the final product, which circumvents the need for extensive purification steps. google.com The reaction is typically carried out by adding an aqueous methylamine solution to a suspension of nitroguanidine in water and stirring the mixture for approximately 24 hours at 20° to 25°C. google.com The resulting N-Methyl-N'-nitroguanidine precipitates and can be isolated by filtration, yielding a product with 100% purity as determined by HPLC. google.com This process is advantageous for industrial applications as it avoids the use of auxiliary chemicals and the formation of problematic byproducts like methyl mercaptan. google.com

An alternative synthetic pathway prepares N-Methyl-N'-nitroguanidine in two main stages. google.com The first step involves preparing N-methyl-N'-guanidine nitrate (B79036) by neutralizing methylamine with nitric acid, evaporating the water to obtain molten methylamine nitrate, and then reacting it with dicyanodiamide. google.com In the second stage, the resulting N-methyl-N'-guanidine nitrate is reacted with concentrated sulfuric acid to produce the final N-Methyl-N'-nitroguanidine product. google.com This method is noted for its use of low-cost materials and high product yield and purity. google.comscispace.com

Comparison of Synthetic Routes to N-Methyl-N'-nitroguanidine

MethodStarting MaterialsKey Reaction ConditionsReported YieldReference
Direct ReactionNitroguanidine, Aqueous methylamine20-25°C for 24 hours in water85.4% google.com
From Isothiuronium Salt5-methylisothiuronium sulfate, MethylamineTwo-step reaction involving nitration and substitutionConsidered "relatively good" but with technical issues google.com
Alkaline NitroguanidineNitroguanidine, Methylamine hydrochloride, Potassium hydroxide (B78521)60°C; requires recrystallizationReduced by purification steps google.com
From DicyanodiamideMethylamine, Nitric acid, Dicyanodiamide, Concentrated sulfuric acidTwo-stage process involving formation of N-methyl-N'-guanidine nitrate intermediateHigh google.com

Chemical Derivatization of N Methyl N Nitroguanidine

N-Methyl-N'-nitroguanidine serves as a versatile substrate for further chemical modification, particularly through nitrosation. It can be readily nitrosated to form N-methyl-N-nitroso-N'-nitroguanidine (MNNG). acs.org This derivative is a key intermediate that facilitates the synthesis of other substituted nitroguanidines. acs.org

Derivatization of N-Methyl-N'-nitroguanidine via N-methyl-N-nitroso-N'-nitroguanidine (MNNG)

Reactant AmineResulting DerivativeReported YieldReference
ButylamineN-butyl-N'-nitroguanidine51% acs.org
DimethylamineN-dimethylamino-N'-nitroguanidine60% acs.org
AnilineN-phenyl-N'-nitroguanidine66% acs.org

Generation of Reactive Intermediates for Organic Synthesis Research

Diazomethane (B1218177) from N-Methyl-N'-nitro-N-nitrosoguanidine

The derivative N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a yellow crystalline solid, is well-established as a precursor for the generation of diazomethane in a laboratory setting. wikipedia.orgwikipedia.org Diazomethane (CH₂N₂) is a valuable, albeit hazardous, methylating agent and a versatile 1,3-dipole in organic synthesis. wikipedia.orgmpg.de

The preparation of diazomethane from MNNG involves the decomposition of the precursor with an aqueous base, such as potassium hydroxide (B78521). wikipedia.orgmpg.de This reaction provides a convenient source of diazomethane for immediate use in solution. mpg.de While effective, MNNG is one of several known precursors for diazomethane. wikipedia.org Other reagents, such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), are often favored as they are considered less mutagenic than MNNG. wikipedia.org The use of MNNG as a diazomethane source is a classic example of its application in generating highly reactive intermediates for organic chemistry research. wikipedia.orgparchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of N-Methyl-N-nitroguanidine (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound (MeNQ) in solution. It has been instrumental in confirming that nitroguanidine (B56551) and its derivatives, like MeNQ, exist predominantly in the nitroimine tautomeric form. wikipedia.org

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms within the molecule. In this compound, the methyl group protons are readily identifiable. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) reveals the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the methyl carbon and the guanidine (B92328) carbon. nih.govresearchgate.net

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR (¹⁵N NMR) is particularly informative for nitrogen-rich compounds like this compound, offering direct insight into the electronic environment of the nitrogen atoms. Studies on related nitroguanidine compounds have utilized ¹⁵N NMR to distinguish between different nitrogen atoms within the molecule and to study tautomerism. acs.orgrsc.org

Table 1: NMR Spectroscopic Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Nucleus Solvent Chemical Shift (ppm)
N-Methyl-N'-nitro-N-nitrosoguanidine ¹H DMSO-d6 3.159, 9.8
N-Methyl-N'-nitro-N-nitrosoguanidine ¹³C - Data not readily available in searched sources

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization of this compound and its Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, which are related to the presence of chromophores (light-absorbing groups). The nitroguanidine group and its derivatives possess chromophoric properties.

The UV-Vis spectrum of N-Methyl-N'-nitro-N-nitrosoguanidine, a related compound, shows maximum absorption at wavelengths of 275 nm, 306 nm, and 402 nm in methanol. nih.gov While specific UV-Vis data for this compound was not found in the search results, the data for its nitroso-derivative suggests that the nitroguanidine core contributes to absorption in the UV region.

Infrared (IR) Spectroscopy for this compound Functional Group Characterization

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound provides evidence for the presence of N-H, C=N, and NO₂ groups. nih.govacs.org

The analysis of the IR spectra of nitroguanidine and its isotopologues has been crucial in understanding their solid-state structure. researchgate.net The characteristic absorption bands help to confirm the nitroimine tautomer structure over other possible forms. wikipedia.orgacs.org

Table 2: Key IR Absorption Bands for Nitroguanidine This table is interactive. Click on the headers to sort the data.

Functional Group Wavenumber (cm⁻¹)
N-H stretch ~3400-3200
C=N stretch ~1640
NO₂ asymmetric stretch ~1580
NO₂ symmetric stretch ~1340

Note: Specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific derivative. nih.govchemicalbook.com

Theoretical and Computational Investigations of this compound

Theoretical and computational chemistry methods provide valuable insights into the molecular properties of this compound, complementing experimental findings.

Quantum-Chemical Calculations of this compound Molecular Geometry and Electronic Structure

Quantum-chemical calculations, such as those using density functional theory (DFT), are employed to predict the molecular geometry and electronic structure of this compound. These calculations can determine bond lengths, bond angles, and the distribution of electron density within the molecule.

For the parent compound, nitroguanidine, theoretical studies have been conducted to understand its thermolysis mechanism by optimizing the geometric structures of transition states and analyzing the reaction pathways. pku.edu.cn Similar computational approaches can be applied to this compound to understand its stability and reactivity. nih.gov

Computational Studies on Tautomeric Equilibria and Stability of this compound and Related Compounds

Computational methods are particularly useful for studying the tautomeric equilibria of this compound. It is known that nitroguanidine can theoretically exist in different tautomeric forms. researchgate.net However, both experimental and computational studies have shown that the nitroimine tautomer is the most stable form for nitroguanidine. wikipedia.org

Computational studies on related systems, such as acenaphthenequinonemonooxime, have demonstrated the ability of ab initio calculations to predict the most stable tautomer and to study the influence of solvents on the tautomeric equilibrium. researchgate.net Similar computational investigations on this compound would involve calculating the relative energies of its possible tautomers to determine their populations at equilibrium. These studies can also shed light on the stability of this compound and its derivatives. nih.gov

Modeling of Intermolecular Interactions and Crystal Field Effects on this compound

The arrangement of molecules within a crystal lattice is dictated by a complex interplay of intermolecular forces. In the case of N-Methyl-N'-nitroguanidine (MeNQ), these interactions are crucial in determining its physical properties, such as its melting point and crystal morphology. researchgate.net The intrinsic driving force for the formation of an organic crystal is the summation of these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

Modeling these interactions provides insight into the crystal packing and the effects of the crystal field on the molecule's conformation. For nitroguanidine, a parent compound to MeNQ, analysis of its electron density distribution has been employed to understand the electrostatic potentials, which are significant in dictating the crystal geometry. unt.edu Such studies reveal that discrepancies can exist between the theoretically optimized geometry of an isolated molecule and its observed geometry within a crystal. unt.edu This highlights the influence of crystal packing forces, which are not accounted for in theoretical calculations of a single molecule. unt.edu

The presence of additives can influence the crystal growth of related compounds like nitroguanidine by inhibiting nucleation, a mechanism that can be analyzed through morphological prediction and molecular simulation. colab.ws This suggests that the intermolecular interactions of MeNQ in the presence of other molecules can be modeled to predict and control its crystallization behavior.

Table 1: Key Intermolecular Interactions in this compound Crystals

Type of InteractionDescriptionSignificance
Hydrogen Bonding Occurs between the hydrogen atoms of the amino/imino groups and the oxygen atoms of the nitro group on adjacent molecules.Plays a dominant role in the crystal packing, leading to the formation of specific structural motifs.
Van der Waals Forces Weak, non-specific attractions and repulsions between molecules.Contribute to the overall stability of the crystal lattice.
Electrostatic Interactions Arise from the polar nature of the C-N, N-N, and N-O bonds, creating a complex distribution of partial charges.Significantly influences the orientation of molecules within the crystal. unt.edu

Investigation of Electronic Rydberg States of this compound Analogues

Rydberg states are electronically excited states of atoms or molecules where an electron is promoted to a high-energy orbital with a large principal quantum number. wikipedia.org These states converge on the ionization energy of the molecule. wikipedia.org For molecules, especially those with multiple stable monovalent cations, several Rydberg series can exist. wikipedia.org

Investigations into the electronic Rydberg states of diazomethane, a known decomposition product of the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), have been conducted. wikipedia.orgacs.org Such studies provide a basis for understanding the high-energy electronic behavior of molecules containing similar functional groups. Given that any isolated neutral molecule will exhibit hydrogen-like behavior at the Rydberg limit, it is expected that this compound would also possess a series of Rydberg states leading up to its ionization potential. wikipedia.org

Chemical Reactivity and Mechanistic Pathways of this compound

Alkylation Mechanisms of this compound with Macromolecules

This compound is an alkylating agent, capable of transferring a methyl group to nucleophilic sites on macromolecules. The mechanism of this alkylation is crucial to understanding its biological activity. The closely related compound, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is known to methylate cellular macromolecules through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. nih.gov This suggests that this compound likely follows a similar pathway.

In an Sₙ1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. In the context of this compound, the leaving group would be the nitroguanidine moiety, resulting in the formation of a highly reactive methyl carbocation.

Table 2: Comparison of Sₙ1 and Sₙ2 Alkylation Mechanisms

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate Law Rate = k[Alkylating Agent]Rate = k[Alkylating Agent][Nucleophile]
Intermediate CarbocationNone (concerted reaction)
Stereochemistry RacemizationInversion of configuration
Substrate Favored for tertiary > secondary substratesFavored for methyl > primary > secondary substrates

The formation of a methyl carbocation intermediate in an Sₙ1 pathway would allow for reaction with a wide range of nucleophiles present in biological systems, including the nitrogen and oxygen atoms in DNA bases.

The electrophilic methylating species generated from this compound reacts with various nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can disrupt normal DNA replication and transcription, leading to mutations. The related compound, MNNG, is known to form several DNA adducts, with the primary ones being 7-methylguanine (B141273) and O⁶-methylguanine. epa.gov It also alkylates guanine (B1146940) at the O⁶ position and thymine (B56734) at the O⁴ position. wikipedia.org

The formation of O⁶-methylguanine is particularly significant as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org The formation of these adducts does not cause a major distortion in the DNA double helix, making them difficult for some DNA repair systems to detect. wikipedia.org

Table 3: Major DNA Adducts Formed by Methylating Agents like this compound

DNA AdductSite of AlkylationConsequence
O⁶-methylguanine Oxygen at position 6 of guanineMispairs with thymine, leading to G:C → A:T transitions. wikipedia.org
N⁷-guanine Nitrogen at position 7 of guanineA common adduct, can lead to depurination. epa.gov
N³-adenine Nitrogen at position 3 of adenineCan block DNA replication.
O⁴-thymine Oxygen at position 4 of thymineCan mispair with guanine, leading to T:A → C:G transitions. wikipedia.org

Decomposition Pathways and Product Formation of this compound

This compound is known to be a degradation product of the more complex molecule N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov This suggests a degree of stability, though it is also known to decompose under certain conditions.

When heated, this compound is prone to decomposition, a process that generates a variety of gaseous substances and is often accompanied by the release of heat. sulfonic-acid.com The specific products of thermal decomposition are not well-documented in readily available literature but would likely involve the breakdown of the guanidine and nitro groups, potentially forming nitrogen oxides, carbon dioxide, and other small molecules.

In acidic conditions, the related compound MNNG slowly releases nitrous acid to yield N-methyl-N'-nitroguanidine. nih.gov Conversely, in basic aqueous solutions, MNNG produces diazomethane. wikipedia.org While this compound itself is more stable than MNNG, its decomposition pathways are of interest in understanding its reactivity and potential applications. One of the synthesis methods for this compound involves the reaction of methylguanidine (B1195345) nitrate (B79036) with concentrated sulfuric acid, indicating its stability under these conditions. google.com

Acid-Catalyzed Denitrosation and Nitrous Acid Generation from this compound

In acidic environments, N-Methyl-N'-nitro-N-nitrosoguanidine undergoes a slow decomposition reaction. noaa.govwikipedia.org This process involves the acid-catalyzed removal of the nitroso group, a reaction known as denitrosation. The primary products of this reaction are N-methyl-N'-nitroguanidine and nitrous acid (HNO₂). wikipedia.orgnih.gov

The reaction proceeds at an acidic pH, where the protonation of the nitrosamino nitrogen likely initiates the cleavage of the N-N bond, leading to the release of the nitrosonium ion (NO+), which subsequently forms nitrous acid in the aqueous solution. nih.gov The remaining part of the molecule is stabilized by protonation, yielding the more stable N-methyl-N'-nitroguanidine. nih.gov

Base-Catalyzed Decomposition and Diazomethane Formation from this compound

In the presence of a strong base, such as aqueous potassium hydroxide, N-Methyl-N'-nitro-N-nitrosoguanidine follows a different decomposition pathway. noaa.govnoaa.govwikipedia.org This base-catalyzed reaction is a well-established method for the in-situ generation of diazomethane (CH₂N₂), a highly reactive and useful methylating agent in organic synthesis. wikipedia.orgnih.govresearchgate.net

The mechanism involves the abstraction of a proton from the terminal nitrogen of the guanidine group by the hydroxide ion. This is followed by an internal rearrangement that leads to the cleavage of the molecule, ultimately releasing the highly volatile and explosive gas, diazomethane. noaa.govnoaa.govwikipedia.org

Reaction of this compound with Thiols and Associated Product Formation

N-Methyl-N'-nitro-N-nitrosoguanidine readily reacts with nucleophilic compounds, with thiols being particularly significant reactants. noaa.govnoaa.gov Cellular thiols, such as those found in proteins and nonprotein molecules like glutathione, can accelerate the heterolytic decomposition of the compound. nih.gov This reaction leads to the depletion of both protein and nonprotein thiols within biological systems. nih.gov

The interaction between MNNG and thiols is believed to generate an alkylating carbonium ion. nih.gov This highly reactive intermediate can then covalently bind to various cellular macromolecules. nih.gov The presence of thiol-blocking agents has been shown to almost completely abolish this covalent binding, highlighting the critical role of thiols in the activation and subsequent reactions of N-Methyl-N'-nitro-N-nitrosoguanidine. nih.gov

Hydrolytic Stability and Decomposition Kinetics of this compound in Aqueous Systems

The stability of N-Methyl-N'-nitro-N-nitrosoguanidine in aqueous solutions is highly dependent on the pH of the system. Compared to similar compounds like alkyl-nitrosoureas, it is considered more stable. nih.gov However, it does undergo hydrolysis, and the rate of this decomposition is influenced by the pH and the composition of the water. nih.gov For instance, decomposition occurs more rapidly in tap water than in deionized water, suggesting that ions present in tap water may catalyze the degradation process. nih.gov

The decomposition kinetics have been studied under specific conditions, revealing its pH-dependent half-life. At room temperature and a pH of 8, the half-life is approximately 200 hours. nih.gov In a phosphate (B84403) buffer at pH 7.0 and a temperature of 37°C, the half-life is reported to be 170 hours. nih.gov A kinetic study on related N-nitrosoguanidines identified three simultaneous reaction pathways for decomposition in aqueous solutions: a spontaneous decomposition of the neutral form, decomposition of the monoanion, and decomposition via the dianion form. nih.gov

ParameterValueConditions
Half-life~200 hourspH 8, Room Temperature
Half-life170 hourspH 7.0 (phosphate buffer), 37°C

Environmental Fate and Transformation Research of N Methyl N Nitroguanidine

Abiotic Degradation Studies of N-Methyl-N-nitroguanidine

The breakdown of this compound in the environment through non-biological processes, such as light and water, is a key aspect of its environmental fate.

Photodegradation Mechanisms of this compound

Exposure to sunlight can initiate the degradation of chemical compounds. For this compound, its sensitivity to ultraviolet (UV) light is a recognized pathway for its transformation. While detailed mechanistic studies on MNG itself are limited, research on its parent compound, nitroguanidine (B56551) (NQ), provides valuable insights. The photolysis of NQ in surface water has been observed, with half-lives ranging from 0.6 days in summer to 2.3 days in winter at 40 degrees North latitude. dtic.mil The degradation of NQ under UV light leads to the formation of several products, including cyanamide, cyanoguanidine, melamine, and guanidine (B92328). dtic.milbohrium.com It is suggested that the photodegradation of MNG would likely follow a similar pathway, resulting in methylated analogs of the NQ degradation products. The sensitivity of both nitroguanidine and its transformation product, nitrosoguanidine, to UV light has been highlighted as a potential avenue for pollution control. bohrium.com

Hydrolysis of this compound in Aqueous Environments

Hydrolysis, the reaction with water, is another critical abiotic process that can lead to the degradation of contaminants. This compound is reported to be stable to hydrolysis at a neutral pH of 7. However, studies on the related compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), indicate that the water matrix can influence degradation rates. MNNG decomposes more rapidly in tap water compared to deionized water, suggesting that dissolved constituents in natural waters may play a role in the degradation process. nih.gov The half-life of MNNG is also pH-dependent, with a half-life of approximately 200 hours at pH 8 and 170 hours at pH 7 and 37°C. nih.gov While these findings pertain to the nitroso-derivative, they underscore the need for detailed kinetic studies on MNG itself across a range of environmentally relevant pH values and in different water matrices to fully characterize its hydrolytic fate.

Biotransformation Pathways and Metabolite Identification of this compound

The transformation of this compound through the metabolic activity of living organisms is a significant factor in its environmental persistence and the formation of other chemical species.

This compound as a Transformation Product of Neonicotinoids

A primary route for the introduction of this compound into the environment is through the degradation of neonicotinoid insecticides. It has been identified as a major transformation product of both clothianidin and dinotefuran. nih.gov In soil, MNG is considered a major metabolite of clothianidin. For dinotefuran, MNG is also a key degradation product, with studies showing its formation in aerobic soil metabolism, reaching a maximum of 13.7% of the applied radiolabeled parent compound after 225 days.

The formation of MNG from these widely used insecticides underscores the importance of including this transformation product in environmental monitoring and risk assessments.

Microbially Mediated Transformation of this compound

Microorganisms play a vital role in the breakdown of organic compounds in the environment. Research on the microbial degradation of nitroguanidine (NQ) has shown that it can be transformed under anaerobic conditions. In these environments, NQ is reduced to nitrosoguanidine. dtic.milbohrium.com This biotransformation is cometabolic, meaning it occurs in the presence of another carbon source. Studies have identified specific bacterial strains capable of degrading NQ, including Pseudomonas extremaustralis and Arthrobacter species, which utilize NQ as a nitrogen source. nih.gov

While direct studies on the microbial transformation of this compound are not extensively available, the research on its parent compound suggests that similar microbial pathways could be involved in its degradation. It is plausible that microorganisms could mediate the transformation of MNG, potentially leading to the formation of other methylated guanidine derivatives.

Persistence Studies of this compound in Environmental Compartments

The persistence of a chemical in the environment—its ability to resist degradation—is a key determinant of its potential for long-range transport and long-term ecological effects.

This compound is characterized as a mobile compound with a high potential for leaching through the soil profile. herts.ac.uk This mobility is a concern as it can lead to the contamination of groundwater.

Data on the persistence of MNG in various environmental compartments is still emerging. In one aerobic soil metabolism study, MNG was detected at 13.7% of the initial applied amount of its parent compound, dinotefuran, after 225 days, indicating a degree of persistence in the soil environment. Analytical methods have been validated for the determination of MNG residues in water, sediment, and soil, which will facilitate further persistence studies. The high persistence of the parent compound, clothianidin, with aerobic soil metabolism half-lives ranging from half a year to several years, suggests that its transformation products, including MNG, may also exhibit significant persistence.

Advanced Analytical Research Methodologies for N Methyl N Nitroguanidine

Chromatographic Techniques for Separation and Quantification of N-Methyl-N-nitroguanidine

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection for this compound and Related Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its related compounds. When coupled with Ultraviolet (UV) detection, HPLC provides a robust method for quantification. The reduction of nitroguanidine (B56551), a related compound, occurs at approximately -1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. dtic.mil

For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed. This often involves a derivatization step to convert the analyte into a fluorescent compound. For instance, in the analysis of similar N-nitroso compounds, a denitrosation step can be followed by derivatization with an agent like dansyl chloride. elsevierpure.comresearchgate.net The resulting fluorescent derivative can then be detected with high sensitivity. elsevierpure.comresearchgate.net Optimization of parameters such as excitation and emission wavelengths (e.g., 340 nm and 530 nm, respectively), pH (typically in the range of 9-12), and the concentration of the derivatizing agent is crucial for maximizing the fluorescence signal. elsevierpure.comresearchgate.net This approach has proven effective for detecting other N-nitroso compounds at nanogram-per-liter levels in water and wastewater samples. researchgate.net

A study on the determination of nitrofuran metabolites, which are also analyzed using HPLC, demonstrated high recoveries (>92.3%) and good precision (RSDs < 8.5%) using fluorescence detection after derivatization. nih.gov This highlights the potential of HPLC with fluorescence detection for the sensitive and accurate quantification of MNG and its derivatives.

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound and its Derivatives in Complex Matrices

For the trace analysis of this compound and its derivatives in complex environmental and biological samples, Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique. researchgate.netnih.gov This method offers significant advantages in terms of speed, selectivity, and low detection limits. researchgate.net

A key challenge in analyzing MNG and related compounds like nitroguanidine (NQ) is their high water solubility and low hydrophobicity, which makes traditional extraction and concentration methods difficult. unimi.itnih.gov To overcome this, innovative methods involving chemical derivatization to increase hydrophobicity have been developed. One such method involves the reduction of the nitroguanidine group to an amine, followed by derivatization with a compound like 4-nitrobenzaldehyde. unimi.itnih.gov This allows for subsequent analysis by LC-ESI-MS/MS. unimi.itnih.gov

Table 1: Performance of a UFLC-MS/MS Method for Explosive Compounds

Compound Method Detection Limit (MDL) in Soil (ppb) Linearity Range (ppb)
Various Explosives 0.2 - 5 0.5 - 200

Data sourced from a study on a fast and sensitive analytical method for various explosives, including compounds with similar analytical challenges to MNG. researchgate.net

This demonstrates the capability of UFLC-MS/MS to achieve the high sensitivity required for monitoring these compounds at trace levels in environmental samples. researchgate.net

Mass Spectrometry-Based Metabolomics for Mechanistic Investigations Involving this compound

Mass spectrometry-based metabolomics is a powerful tool for investigating the cellular and systemic effects of this compound. nih.gov This approach allows for the comprehensive analysis of small-molecule metabolites in biological systems, providing insights into the metabolic pathways perturbed by MNG exposure. nih.govnih.gov High-resolution mass spectrometry (HRMS) is a key analytical platform in these studies. nih.gov

By comparing the metabolic profiles of MNG-treated cells or organisms with untreated controls, researchers can identify key metabolic alterations. nih.gov For example, a study investigating the effects of a different compound on MC3T3-E1 cells used UHPLC-Q Exactive Orbitrap MS-based cell metabolomics to uncover the underlying molecular mechanisms. nih.gov This highlights the potential of metabolomics to elucidate the mode of action of various chemical compounds. nih.gov

Integrative analysis, combining metabolomics data with other "omics" data such as genomics or proteomics, can provide a more holistic understanding of the biological response to MNG. nih.gov This systems-level approach is crucial for a comprehensive assessment of the compound's mechanistic effects.

Spectroscopic Methods in Quantitative Analysis of this compound (e.g., UV-Vis, IR)

Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are valuable tools for the quantitative analysis of this compound. saylor.orgnumberanalytics.com These techniques are based on the interaction of electromagnetic radiation with the molecule, providing information about its concentration and structure. saylor.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. numberanalytics.com The principle behind quantitative analysis using UV-Vis spectroscopy is the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. numberanalytics.com To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. numberanalytics.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and quantification. The intensity of the absorption bands in the IR spectrum is proportional to the concentration of the compound.

Table 2: Overview of Spectroscopic Techniques for Quantitative Analysis

Technique Principle Application in MNG Analysis
UV-Vis Spectroscopy Measures absorption of UV and visible light. Determination of MNG concentration in solution.

| IR Spectroscopy | Measures absorption of infrared radiation, causing bond vibrations. | Identification and quantification of MNG. |

Development and Validation of Analytical Standards for this compound Research Purity and Traceability

The availability of well-characterized analytical standards is fundamental for the accuracy and reliability of any quantitative analysis of this compound. clearsynth.comveeprho.com These standards are essential for various aspects of analytical method development and validation, including the establishment of detection limits and the quantification of impurity levels. veeprho.com

Reference standards for compounds like N-Methyl-N'-nitro-N-nitrosoguanidine, a related nitrosamine, are produced to meet stringent regulatory guidelines. clearsynth.comveeprho.com These standards are provided with comprehensive characterization data to ensure their purity and identity. clearsynth.com This characterization is crucial for their use in quality control (QC) applications and for ensuring the traceability of analytical results. clearsynth.com

The validation of analytical methods using these standards typically involves assessing parameters such as linearity, precision, accuracy, and ruggedness. nih.gov For instance, in the validation of an LC-MS/MS method for nitrosamines, parameters like the limit of detection, linearity, and intra- and inter-day precision were evaluated to ensure the method's reliability. nih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
Nitroguanidine
N-Methyl-N'-nitro-N-nitrosoguanidine
Dansyl chloride
4-nitrobenzaldehyde
Silver/silver chloride

Investigations of DNA Damage and Repair Mechanisms Induced by this compound

MNNG's primary mode of action involves the addition of methyl groups to various nucleophilic sites on DNA bases. This action triggers a cascade of cellular responses, providing researchers with a model system to study the processes of DNA damage recognition, signaling, and repair.

Induction of DNA Adducts and Associated Mutational Spectra by this compound (e.g., GC-to-AT Transitions)

MNNG methylates DNA, producing a variety of adducts. The most predominant lesion is 7-methylguanine (B141273) (N7-MeG), while other significant adducts include 3-methyladenine (N3-MeA) and the highly mutagenic O6-methylguanine (O6-MeG). nih.govacs.org O6-methylguanine is particularly prone to mispairing with thymine (B56734) instead of cytosine during DNA replication. oup.com This mispairing, if not repaired, leads to a characteristic mutational signature dominated by GC-to-AT transitions. elsevierpure.comwikipedia.orgnih.gov

Studies analyzing the mutational spectrum of MNNG have consistently demonstrated this high prevalence of GC-to-AT transitions. For instance, a genome-wide analysis of MNNG-mutagenized E. coli found that 96.6% of all mutations were G/C to A/T transitions. researchgate.net Another study on the bacteriophage P22 mnt repressor gene showed that 29 out of 30 MNNG-induced mutations were GC-to-AT transitions. elsevierpure.com Similarly, an analysis in Corynebacterium glutamicum identified that out of 50 point mutations, 47 were G:C→A:T transitions. nih.gov This high specificity makes MNNG an excellent tool for studying the biological consequences of this particular type of mutation.

OrganismTotal Mutations AnalyzedGC-to-AT TransitionsPercentage of GC-to-AT TransitionsReference
E. coli4099~395996.6% researchgate.net
Bacteriophage P22302996.7% elsevierpure.com
Corynebacterium glutamicum504794.0% nih.gov

Modulation of DNA Repair Pathways by this compound (e.g., Mismatch Repair, O6-alkylguanine-DNA alkyltransferase)

The cellular defense against MNNG-induced damage involves multiple DNA repair pathways. The primary repair mechanism for the mutagenic O6-methylguanine lesion is direct reversal by the O6-alkylguanine-DNA alkyltransferase (AGT) protein, also known as O6-methylguanine-DNA methyltransferase (MGMT). oup.comnih.govcapes.gov.br This protein transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues in a stoichiometric reaction, thereby restoring the correct DNA structure. capes.gov.br The expression of human AGT in Chinese hamster ovary cells has been shown to significantly reduce the frequency of MNNG-induced G to A transitions, confirming its critical role in repairing O6-methylguanine. nih.gov

If the O6-meG:T mispair is not corrected by AGT and persists through DNA replication, the mismatch repair (MMR) system recognizes the resulting mismatch. oup.comnih.gov However, instead of correcting the lesion, the MMR system's processing of these mispairs can lead to cytotoxic effects and the activation of cell cycle checkpoints. nih.govmolbiolcell.orgnih.gov Cells deficient in MMR are notably more resistant to the cytotoxic effects of MNNG. nih.gov

Induction of Unscheduled DNA Synthesis and Repair Synthesis Studies by this compound

MNNG treatment induces unscheduled DNA synthesis (UDS), which is DNA synthesis that occurs outside of the normal S-phase of the cell cycle. nih.govnih.gov This UDS is a hallmark of excision repair, where damaged nucleotides are removed and the resulting gap is filled by DNA polymerases. The incorporation of labeled nucleotides, such as [3H]thymidine, in the presence of hydroxyurea (which inhibits replicative DNA synthesis) allows for the specific measurement of repair synthesis. Studies have shown that MNNG induces a dose-dependent increase in UDS in various cell types, including HeLa cells and rat pyloric mucosa. nih.govnih.gov This methodology provides a quantitative measure of the cell's capacity to repair MNNG-induced DNA damage.

Research on DNA Polymerase Involvement in this compound-Induced Repair Processes

The process of filling the single-strand gaps created during the repair of MNNG-induced lesions requires the action of DNA polymerases. Research has implicated several DNA polymerases in this repair synthesis. Studies using specific inhibitors have provided evidence for the involvement of DNA polymerase alpha in MNNG-induced UDS in vitro. nih.gov Further research in human fibroblasts has suggested that both DNA polymerase delta and DNA polymerase beta are involved in the repair synthesis induced by MNNG. acs.org The specific polymerase utilized may depend on the type of repair pathway activated and the extent of the DNA damage.

Cell Cycle Regulation and DNA Damage Checkpoint Research with this compound

In response to DNA damage, cells activate complex signaling networks known as checkpoints to arrest the cell cycle and allow time for repair. MNNG has been instrumental in dissecting these pathways, particularly the G2 checkpoint.

Activation of G2 Checkpoint Mechanisms by this compound

Exposure of cells to MNNG leads to a robust arrest in the G2 phase of the cell cycle. molbiolcell.orgmolbiolcell.org This G2 arrest is critically dependent on a functional mismatch repair (MMR) system. nih.govmolbiolcell.orgnih.gov In MMR-proficient cells, MNNG induces a dose-dependent G2 arrest, a response that is significantly diminished or absent in MMR-deficient cells. molbiolcell.orgnih.gov

The activation of the G2 checkpoint in response to MNNG involves the activation of key checkpoint kinases, including ATM (Ataxia telangiectasia mutated), ATR (ATM and Rad3-related), Chk1, and Chk2. nih.govmolbiolcell.orgnih.govmolbiolcell.org The MMR system is thought to act as a molecular scaffold at the sites of DNA damage, facilitating the activation of these kinases. nih.gov Both Chk1 and Chk2 have been shown to be required for a normal MNNG-induced G2 arrest. molbiolcell.orgnih.gov This signaling cascade ultimately leads to the inactivation of the Cdc25C phosphatase, a key regulator of entry into mitosis, thereby halting cell cycle progression at the G2/M boundary. nih.gov

ConditionG2 Arrest Response to MNNGKey Proteins InvolvedReference
MMR-Proficient CellsRobust, dose-dependent arrestATM, ATR, Chk1, Chk2, MSH2 nih.govmolbiolcell.orgnih.gov
MMR-Deficient CellsAbrogated arrest- molbiolcell.orgnih.gov
ATM-Deficient CellsAttenuated arrest at moderate dosesChk1, Chk2 molbiolcell.orgnih.govmolbiolcell.org

Future Research Directions and Unanswered Questions for N Methyl N Nitroguanidine

Emerging Methodologies for Studying N-Methyl-N'-nitroguanidine Reactivity and Interactions

Future investigations into MNG will rely on the development and application of increasingly sensitive and specific analytical techniques. While foundational methods like high-pressure liquid chromatography (HPLC) have been used for separating nitroguanidine (B56551) compounds, emerging methodologies are needed to probe the nuanced reactivity and interactions of MNG in complex matrices. dtic.mil

A promising direction lies in advanced liquid chromatography-mass spectrometry (LC-MS) techniques. A sensitive method developed for the parent compound, nitroguanidine, and MNG involves catalytic reduction of the nitro group to an amine group. unimi.it This is followed by derivatization, which allows for hydrophobization of the molecule, making it more amenable to concentration and analysis via LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry). unimi.it Future research could focus on optimizing such methods specifically for MNG to achieve even lower detection limits, which is critical for environmental monitoring and studying its metabolic fate. unimi.it

Another key area for methodological advancement is in the thermal analysis of MNG, especially concerning its application in melt-cast explosives. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are crucial for studying the melting processes and thermal behavior of MNG-based eutectic mixtures. researchgate.net Future studies should systematically apply DSC and other thermo-analytical methods, such as Thermogravimetric Analysis (TGA), to explore the compatibility and thermal stability of MNG with other energetic materials and binders, which is essential for developing safe and reliable formulations. researchgate.net

Key Research Questions:

Can direct-injection mass spectrometry techniques be refined for real-time monitoring of MNG degradation kinetics?

What are the capabilities of hyphenated techniques like TGA-IR-MS (Thermogravimetric Analysis-Infrared Spectroscopy-Mass Spectrometry) in identifying the gaseous decomposition products of MNG under various thermal stress conditions?

How can solid-state NMR and X-ray diffraction be used to study the intermolecular interactions of MNG in co-crystals and eutectic mixtures? researchgate.net

Advanced Computational Approaches for Predictive Modeling of N-Methyl-N'-nitroguanidine Behavior

Computational chemistry offers a powerful, cost-effective, and safe alternative for predicting the properties and behavior of energetic materials like MNG. While basic property predictions from calculated methods are available, more advanced computational approaches are needed for a deeper understanding. chemeo.com

Density Functional Theory (DFT) stands out as a critical tool for future research. It has been used to investigate the structure and interaction of MNG in eutectic mixtures, such as with hydrazine (B178648) nitrate (B79036). researchgate.net Future computational studies should expand the use of DFT to:

Model the decomposition pathways and reaction mechanisms of MNG at the molecular level.

Predict spectroscopic signatures (e.g., IR, NMR) to aid in the experimental identification of MNG and its transformation products.

Calculate the sensitivity and performance parameters of MNG, such as bond dissociation energies and heat of formation, to guide the design of new energetic formulations.

Furthermore, the integration of machine learning with quantum mechanical calculations represents a significant frontier. These models can be trained on existing experimental and computational data to rapidly predict the properties of new MNG-based formulations without the need for extensive and hazardous laboratory synthesis and testing.

Below is a table of selected physicochemical properties of N-Methyl-N'-nitroguanidine calculated using computational methods.

PropertyValueUnitSource
Enthalpy of Formation (ΔfH°gas)64.32kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization (ΔvapH°)57.11kJ/molJoback Calculated Property chemeo.com
Log10 of Water Solubility (log10WS)-0.51Crippen Calculated Property chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)-1.288Crippen Calculated Property chemeo.com
Critical Pressure (Pc)4903.92kPaJoback Calculated Property chemeo.com
Normal Boiling Point (Tboil)596.26KJoback Calculated Property chemeo.com

Interdisciplinary Research Integrating Chemical Fate and Molecular Mechanisms of N-Methyl-N'-nitroguanidine

Understanding the complete lifecycle of MNG, from synthesis to disposal and environmental fate, requires a highly interdisciplinary approach. Given that related insensitive high explosive constituents like nitroguanidine (NQ) are known to contaminate soil and groundwater at military sites, it is imperative to proactively study the environmental behavior of MNG. cranfield.ac.uk

Future research should focus on its environmental fate and transport. Studies on combined explosive constituents have shown that NQ is significantly more stable and persistent in soil than other components like DNAN and NTO. cranfield.ac.ukresearchgate.net An unanswered question is whether MNG exhibits similar persistence. Interdisciplinary projects combining environmental chemistry, soil science, and microbiology are needed to investigate:

The adsorption and desorption characteristics of MNG in different soil types.

Its mobility and potential for leaching into groundwater.

The potential for biodegradation under various redox conditions and the microbial communities involved.

The identification of degradation products and an assessment of their potential toxicity.

A study on the fate of various N-nitrosamines in laboratory-scale soil columns found that these compounds are biodegradable, with half-lives ranging from 1.3 to 7 days, suggesting that natural attenuation can be effective if an adapted biocommunity is present. nih.gov Similar research is crucial for MNG to understand its persistence and to develop potential bioremediation strategies.

This research must also connect the environmental fate with the compound's molecular mechanisms of interaction. For instance, understanding how MNG's chemical structure influences its interaction with soil organic matter or its uptake by microorganisms requires integrating analytical chemistry with molecular biology and toxicology. Such studies will provide a holistic view of the environmental impact of MNG and inform the development of sustainable lifecycle management practices.

Q & A

Q. How can N-Methyl-N-nitroguanidine be synthesized in laboratory settings, and what are the critical reaction conditions?

this compound is synthesized via the reaction of methylamine hydrochloride with nitroguanidine in a potassium hydroxide (KOH) solution, followed by nitrosation with nitrous acid (HNO₂). Key parameters include maintaining a pH >10 during the reaction to prevent premature decomposition and using anhydrous solvents to avoid hydrolysis. The McKay method is widely cited for producing high-purity yields .

Q. What safety protocols are essential when handling this compound?

Due to its classification as a carcinogen (R45) and irritant (R36/38), researchers must:

  • Use fume hoods and wear nitrile gloves, lab coats, and eye protection.
  • Avoid inhalation (R20) and direct skin contact.
  • Store the compound in airtight containers away from light and moisture.
  • Dispose of waste via approved hazardous waste protocols (e.g., neutralization with 10% sodium hydroxide) .

Q. Which analytical techniques are most effective for quantifying this compound in experimental samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantification. A reverse-phase C18 column and a mobile phase of acetonitrile:water (70:30 v/v) achieve baseline separation. Calibration curves should be validated with ≥98% pure reference standards (as per HPLC purity criteria) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Discrepancies in degradation half-life (e.g., 8–121 days in soil) arise from variations in microbial activity, pH, and organic matter content. To address contradictions:

  • Standardize test conditions using OECD Guideline 307.
  • Use isotopic tracing (e.g., [14C]-labeled this compound) to track degradation pathways.
  • Compare metabolite profiles (e.g., nitroso derivatives) across studies .

Q. What methodological considerations are critical when using isotopic labeling ([14C]) for metabolic studies?

  • Labeling strategy : Use [14C] at the nitroguanidine group to trace metabolic pathways without disrupting reactivity.
  • Dosage : Limit to ≤0.1 mCi/ml to avoid radiolysis.
  • Detection : Employ liquid scintillation counting (LSC) for low-concentration samples or autoradiography for tissue distribution studies .

Q. How should experimental designs account for the mutagenic potential of this compound in preclinical studies?

  • In vitro assays : Use Ames test strains TA1535 and TA100 with S9 metabolic activation to assess mutagenicity.
  • In vivo models : Apply the OECD 471 guideline for micronucleus tests in rodents, with doses ≤50 mg/kg to avoid acute toxicity.
  • Controls : Include positive controls (e.g., ethyl methanesulfonate) and negative controls (solvent-only) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.